molecular formula C8H10ClNO B1311290 3-Chloro-2-isopropoxypyridine CAS No. 282723-22-2

3-Chloro-2-isopropoxypyridine

Cat. No. B1311290
Key on ui cas rn: 282723-22-2
M. Wt: 171.62 g/mol
InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592629B2

Procedure details

iso-Propanol (128 mL; 1.07 mol) was added dropwise over 50 minutes to a suspension of sodium hydride (64.10 g; 1.07 mol) in THF (1.65 L) at 5° C. The reaction mixture was then warmed to room temperature and stirred for 1 hour. 2,3-Dichloropyridine (154.6 g; 1.11 mol) was added and the reaction mixture was heated to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and carefully quenched with a brine: water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with EtOAc (3×600 mL). The combined organics were washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the title compound as a dark red oil (164.1 g, 89%):
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
64.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step One
Quantity
154.6 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[H-].[Na+].Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1>C1COCC1>[Cl:14][C:13]1[C:8]([O:4][CH:1]([CH3:3])[CH3:2])=[N:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
128 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
64.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.65 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
154.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5-10° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with a brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×600 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 164.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.